N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups, including a furan ring and a phenylsulfanyl moiety, which may contribute to its biological activity. The compound is identified by the CAS number 2097902-59-3, and its molecular formula is with a molecular weight of approximately 326.3 g/mol .
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide can be classified as an amide due to the presence of the amide functional group (-C(=O)N-). It also falls under the category of organic compounds featuring heterocycles (furan) and aromatic systems (phenyl), which are often associated with pharmacological properties.
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the final product .
The molecular structure of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide features:
The compound has a molecular weight of 326.3 g/mol, and its structural representation can be depicted using simplified molecular-input line-entry system notation (SMILES): Cc1noc(C)c1C(=O)NCC(O)c1ccc(-c2ccco2)cc1 .
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide can participate in various chemical reactions:
The stability of the compound under different pH conditions should be evaluated, as it may affect its reactivity profile in biological systems .
The mechanism of action for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide is likely linked to its interactions with specific enzymes or receptors within metabolic pathways.
Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural modifications impact biological activity .
While specific physical properties such as density and boiling point are not readily available, general predictions can be made based on similar compounds:
Chemical properties include:
Relevant data should be confirmed through experimental analysis, including stability studies under various environmental conditions.
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide holds promise in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: